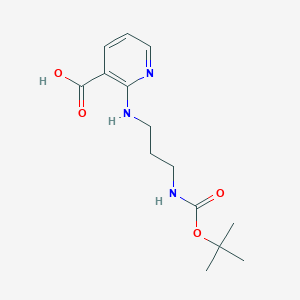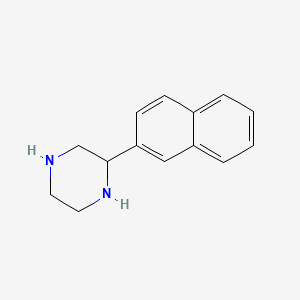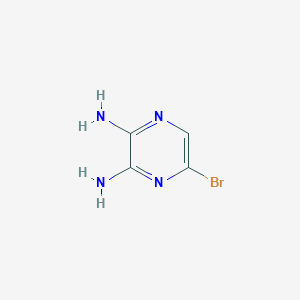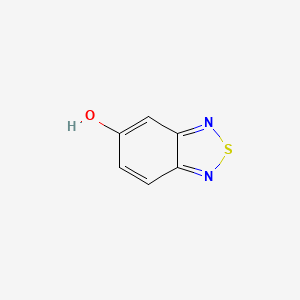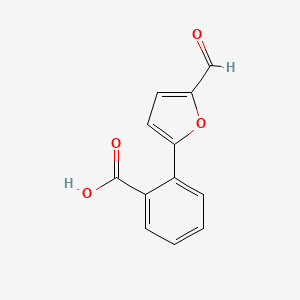
2-(9,10-Dioxoanthracen-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-Dioxoanthracen-2-yl)acetonitrile is a chemical compound related to anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two keto groups (dioxo) at the 9th and 10th positions of the anthracene moiety and a nitrile group attached to the second carbon of the anthracene ring.
Synthesis Analysis
The synthesis of related anthracene derivatives has been explored in various studies. For instance, the anodic pyridination of 9,10-diphenylanthracene in acetonitrile has been investigated, revealing a "half-regeneration" mechanism for the anodic hydroxylation of the substrate . Although this does not directly describe the synthesis of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, it provides insight into the electrochemical reactions that anthracene derivatives can undergo in acetonitrile solvent.
Molecular Structure Analysis
The molecular structure of anthracene derivatives is crucial in determining their reactivity and physical properties. Quantum-chemical DFT calculations have been used to determine the Gibbs free energy and conformational preferences of Z or E-isomers for amidoxime derivatives of anthracene . Such computational studies are essential for understanding the stability and reactivity of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.
Chemical Reactions Analysis
Anthracene and its derivatives participate in various chemical reactions. For example, the reaction of 2-(10-diazo-10H-anthracen-9-ylidene)-malonodinitrile with a cryptohydride system resulted in the formation of anthracen-9-yl-acetonitrile . This study suggests that similar compounds could undergo reactions leading to the formation of substituted anthracen-9-yl-acetonitriles, which may be relevant to the chemical reactions of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives can be influenced by the solvent environment. For instance, the quenching of the lowest excited singlet state of 9,10-dichloroanthracene by ground-state diene in acetonitrile leads to the formation of a radical anion intermediate . This indicates that the solvent can significantly affect the photochemical and electrochemical properties of anthracene derivatives, which would be an important consideration for 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Application : The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, which is similar to the one you mentioned, has been synthesized and studied for its potential use in metal-catalyzed C-H bond functionalization reactions .
- Method : The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Results : The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS). The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
-
Antioxidant Research
- Application : Derivatives of 9,10-anthracenedione with mono- and bisdithiocarbamate moiety have been synthesized and screened for their antioxidant capacity .
- Method : The compounds were synthesized in non-catalytic conditions and their antioxidant capacity was evaluated using the cupric-reducing antioxidant capacity (CUPRAC) method .
- Results : Three of the compounds showed CUPRAC-Trolox equivalent antioxidant capacity (TEAC) coefficients higher than trolox. Scavenging effects on reactive oxygen species (ROS), hydroxyl radical scavenging (HRS), hydrogen peroxide scavenging (HPS), and superoxide anion radical scavenging (SARS) of all synthesized compounds were determined .
-
Cancer Research
- Application : Chiral ruthenium(II) anthraquinone complexes, similar to the compound you mentioned, have been synthesized and studied as dual inhibitors of topoisomerases I and II .
- Method : The complexes were synthesized and characterized. Both of the Ru(II) complexes intercalate into DNA base pairs and possess an obviously greater affinity with DNA .
- Results : Topoisomerase inhibition and DNA strand passage assay confirmed that the two complexes are efficient dual inhibitors of topoisomerases I and II by interference with the DNA religation . In MTT cytotoxicity studies, two Ru(II) complexes exhibited antitumor activity against HeLa, MCF-7, HepG2 and BEL-7402 tumor cell lines .
-
Organic Light-Emitting Diodes (OLEDs)
- Application : A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials for OLEDs .
- Method : The compounds were synthesized and their properties were studied using UV-Vis absorption, fluorescence emission spectroscopy and cyclic voltammetry (CV) .
- Results : The results of these studies were used to evaluate the potential of these compounds for use in OLEDs .
-
Electrochemical Sensor
- Application : A novel electrochemical sensor, 2-(anthracen-9-yl)benzothiazole (ABT)–modified nickel ferrite reduced graphene oxide (NF@rGO) has been designed for the individual and simultaneous detection of Cd 2+, Cu 2+, and Hg 2+ ions .
- Method : The NF@rGO nanocomposite, synthesized by a simple hydrothermal methodology, was hooked to ABT under easy and simple conditions .
- Results : The sensor was able to detect Cd 2+, Cu 2+, and Hg 2+ ions individually and simultaneously .
-
Green Chemistry
- Application : The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, which is similar to the one you mentioned, has been synthesized and studied for its potential use in green chemistry .
- Method : The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Results : The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS). The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Propiedades
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOFSHJOQBHGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377329 |
Source


|
| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,10-Dioxoanthracen-2-yl)acetonitrile | |
CAS RN |
121831-04-7 |
Source


|
| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)
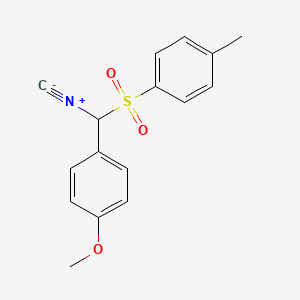





![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
